molecular formula C26H22ClN3O4S B2914165 N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 443354-61-8

N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B2914165
CAS No.: 443354-61-8
M. Wt: 507.99
InChI Key: CUPUFDJTQNQFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a heterocyclic compound featuring:

  • A 4-oxo-3,4-dihydroquinazolin-2-yl core, which is a bioactive scaffold often associated with antitumor and anticonvulsant activities .
  • A thioacetamide linker (-S-CH2-C(=O)-NH-), which enhances metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4S/c27-20-9-3-1-7-17(20)13-28-24(31)16-35-26-29-21-10-4-2-8-19(21)25(32)30(26)14-18-15-33-22-11-5-6-12-23(22)34-18/h1-12,18H,13-16H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPUFDJTQNQFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a chlorobenzyl group, a thioacetamide moiety, and a 3,4-dihydroquinazolin-2-yl structure. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety is particularly significant as it may contribute to the compound's biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant antimicrobial properties. A study evaluating various derivatives showed that compounds with similar structures demonstrated potent activity against both bacterial and fungal strains. Specifically, compounds with electron-withdrawing groups like chlorine were found to enhance antimicrobial efficacy due to increased lipophilicity and membrane penetration .

Anticancer Properties

The compound has also been evaluated for its potential anticancer effects. A series of related compounds were tested for their ability to inhibit cancer cell proliferation. Notably, derivatives containing the quinazoline moiety have shown promise in inducing apoptosis in various cancer cell lines. For example, one study reported that a related compound exhibited an IC50 value of 0.88 μM against hepatocellular carcinoma cells . This suggests that this compound may possess similar or enhanced anticancer activity.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical mechanism for anticancer agents.
  • Antioxidant Properties : Some studies suggest that related compounds may also exhibit antioxidant activity, which could contribute to their protective effects against cellular damage .

Case Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of several derivatives including those with the 2,3-dihydrobenzo[b][1,4]dioxin structure. The results indicated that certain compounds demonstrated up to 70% inhibition against Gram-positive bacteria at concentrations as low as 100 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a derivative of the compound was tested against MCF-7 breast cancer cells. The findings revealed significant growth inhibition with an IC50 value of approximately 5 µM. This study highlighted the potential for developing new therapeutic agents based on this compound's structure .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAntimicrobial100
Compound BAnticancer (MCF-7)5
Compound CAnticancer (HepG2)0.88

Table 2: Structure–Activity Relationships (SAR)

Structural FeatureEffect on Activity
Chlorine SubstitutionIncreased potency
Dihydrobenzo[d][1,4]dioxinEnhanced membrane penetration
Quinazoline MoietyInduces apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Substituents Functional Groups Key References
Target Compound Quinazolinone 2,3-Dihydrobenzo dioxin, 2-chlorobenzyl Thioacetamide
AJ5d () Quinazolinone 4-Fluorophenyl, 2-chlorophenyl Thioacetamide
Compound 14 () Quinazolinone 3,4,5-Trimethoxybenzyl, 4-chlorophenyl Thioacetamide
N-(2-chlorophenyl)-... () Benzo[b][1,4]thiazine 2-Chlorophenyl Acetamide
2-(3,4-Dichlorophenyl)-... () Thiazole 3,4-Dichlorophenyl Acetamide

Key Observations :

  • Quinazolinone vs. Thiazole/Benzothiazine Cores: Quinazolinones (target compound, AJ5d, Compound 14) are associated with antitumor activity, while thiazole/benzothiazine derivatives () often exhibit antimicrobial or anticonvulsant properties .
  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, F) : The 2-chlorobenzyl group in the target compound may enhance binding affinity compared to 4-fluorophenyl in AJ5d due to increased hydrophobicity .
    • Methoxy Groups : Compound 14’s 3,4,5-trimethoxybenzyl substituent improves solubility but may reduce membrane permeability compared to the target’s dihydrobenzo dioxin .

Key Observations :

  • Thioacetamide Synthesis : The target compound and AJ5d likely follow similar pathways involving mercaptoacetic acid and ZnCl₂ catalysis, achieving moderate yields (~61%) .
  • Acetamide Derivatives : compounds use milder conditions (e.g., ethyl bromoacetate in DCM) but with variable yields (45–70%) .

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • The target compound’s C=S stretch (thioacetamide) appears at ~1250–1350 cm⁻¹, distinct from C=O stretches (~1650–1700 cm⁻¹) in acetamide analogs like .
  • NMR Data: Quinazolinone Protons: Resonate at δ 7.5–8.5 ppm (aromatic) and δ 4.0–5.0 ppm (CH₂ groups) . Dihydrobenzo Dioxin: Unique splitting patterns due to restricted rotation (δ 4.2–4.8 ppm for methylene protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.